BenchChemオンラインストアへようこそ!

Uroporphyrin III dihydrochloride

HPLC method validation porphyrin analysis limit of quantification

Uroporphyrin III dihydrochloride (CAS 150957-29-2, molecular weight 903.67 g·mol⁻¹) is the dihydrochloride salt of the type-III isomer of uroporphyrin, an octacarboxylic porphyrin and the oxidized form of uroporphyrinogen III—the first macrocyclic intermediate in the heme and chlorophyll biosynthetic pathways. As the physiologically relevant isomer, it is distinguished from the non-natural type-I isomer by the asymmetric arrangement of its four acetic acid and four propionic acid side chains around the tetrapyrrole macrocycle.

Molecular Formula C40H40Cl2N4O16
Molecular Weight 903.7 g/mol
CAS No. 150957-29-2
Cat. No. B3104954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUroporphyrin III dihydrochloride
CAS150957-29-2
Molecular FormulaC40H40Cl2N4O16
Molecular Weight903.7 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=CC3=[NH+]C(=CC4=[NH+]C(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.[Cl-].[Cl-]
InChIInChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H
InChIKeyCIFQWXFTTZDHAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uroporphyrin III Dihydrochloride (CAS 150957-29-2): Procurement-Grade Analytical Standard for Porphyrin Research and Clinical Diagnostics


Uroporphyrin III dihydrochloride (CAS 150957-29-2, molecular weight 903.67 g·mol⁻¹) is the dihydrochloride salt of the type-III isomer of uroporphyrin, an octacarboxylic porphyrin and the oxidized form of uroporphyrinogen III—the first macrocyclic intermediate in the heme and chlorophyll biosynthetic pathways [1]. As the physiologically relevant isomer, it is distinguished from the non-natural type-I isomer by the asymmetric arrangement of its four acetic acid and four propionic acid side chains around the tetrapyrrole macrocycle [2]. This compound is supplied as a dark red crystalline solid with a minimum commercial purity of 95% total porphyrin and ≥90% type-III isomer, soluble in water to at least 25 mg·mL⁻¹, and requires storage at −20 °C protected from light and moisture . Its defined Soret band absorption (λmax ~405 nm) and characteristic fluorescence emission at ~619–626 nm underpin its use as a primary reference standard in the HPLC-based diagnosis and differential classification of porphyrias [3].

Why Uroporphyrin III Dihydrochloride Cannot Be Replaced by Uroporphyrin I or Other Porphyrin Isomers in Analytical and Biological Applications


Porphyrins of identical carboxyl number but different isomeric type (I vs. III) are structurally distinct chemical entities that differ fundamentally in their biological origin, chromatographic retention behavior, and diagnostic significance. Uroporphyrin III is the sole physiological intermediate in heme biosynthesis, generated enzymatically by uroporphyrinogen III synthase, whereas uroporphyrin I is a non-enzymatic, pathologically produced isomer that accumulates only in disease states such as congenital erythropoietic porphyria [1]. This biological divergence translates directly into analytical consequences: the I and III isomers exhibit distinct HPLC retention times, with baseline resolution achievable on optimized reversed-phase C18 systems using 12–13% acetonitrile in 1 M ammonium acetate at pH 5.10–5.20 [2]. Even with resolution, uroporphyrin III co-elutes with the rare type-IV isomer, meaning that a calibration standard of verified type-III isomeric purity is indispensable for accurate peak assignment and quantification [3]. Substituting uroporphyrin III with uroporphyrin I or a mixed-isomer preparation compromises both the accuracy of retention-time-based identification and the validity of quantitative results in clinical porphyrin profiling, where the relative ratio of type-I to type-III isomers is a primary diagnostic discriminator [4].

Quantitative Differentiation of Uroporphyrin III Dihydrochloride Against the Closest Porphyrin Analogs: An Evidence-Based Procurement Guide


Lower HPLC Detection Limit (LOQ) for Uroporphyrin III vs. Uroporphyrin I on Monolithic C18 Columns

Uroporphyrin III dihydrochloride exhibits a substantially lower instrumental limit of quantification (LOQ) compared to uroporphyrin I when analyzed by rapid-gradient reversed-phase HPLC with fluorometric detection on a Chromolith SpeedRod RP18e monolithic column. The LOQ (10 × S/N) for uroporphyrin III was 44 pmol·L⁻¹ (33 ng·L⁻¹, 0.66 pg per injection), which is approximately 1.9-fold lower than the 82 pmol·L⁻¹ (65 ng·L⁻¹, 1.30 pg per injection) LOQ determined for uroporphyrin I under identical chromatographic conditions (excitation 405 nm, emission 620 nm) [1]. This difference arises from the distinct retention behavior of the two positional isomers and directly impacts the reliability of quantification at low analyte concentrations, where uroporphyrin III can be accurately measured at concentrations that would fall below the quantifiable range for uroporphyrin I.

HPLC method validation porphyrin analysis limit of quantification

Fluorescence Quantum Yield of Uroporphyrin III in DMF Differentiates It from Coproporphyrin I and Other Porphyrin Benchmarks

In dimethylformamide (DMF) solution, uroporphyrin III exhibits a fluorescence quantum yield (Φf) of 0.078, which is measurably lower than the quantum yields of coproporphyrin I (Φf = 0.113), mesoporphyrin IX (Φf = 0.102), and etioporphyrin I (Φf = 0.091) measured under identical conditions [1]. The 31% lower quantum yield of uroporphyrin III relative to coproporphyrin I means that, in any fluorometric assay where both compounds may be present (as in biological samples from porphyria patients), the relative fluorescence intensity per mole of uroporphyrin III is substantially less than that of coproporphyrin I. If a mixed-isomer or non-type-specific calibration standard were used, the resulting concentration assignment for uroporphyrin III would be systematically overestimated.

fluorescence spectroscopy quantum yield photophysical characterization

pH-Dependent Excitation Spectral Separation of Uroporphyrin III from Coproporphyrin III Enables Selective Fluorescence Quantification

At physiological pH 7.4, uroporphyrin III and coproporphyrin III exhibit virtually identical fluorescence excitation spectra with a common maximum at 396 nm, making their spectroscopic differentiation impossible. However, upon acidification to pH < 2.0 with HCl, the excitation peaks separate by Δλ = 5 nm, with coproporphyrin III preferentially excited at 397 nm and uroporphyrin III at 409 nm [1]. Using dual-wavelength excitation (397 nm and 409 nm) and solving a system of calibration equations, the recovery of coproporphyrin III was 91% (SD 10.3%) and uroporphyrin III was 118% (SD 43.8%) in mixtures containing 2–16 ng·mL⁻¹ of each porphyrin. At concentrations ≥8 ng·mL⁻¹—the clinically relevant range for acute porphyrias—the standard deviation improved to 3.7% for coproporphyrin III and 10.0% for uroporphyrin III [1]. This differential pH response of the excitation spectrum is a property unique to the octacarboxylic porphyrin framework of uroporphyrin III and is not observed with tetracarboxylic coproporphyrin III or other lower-carboxyl porphyrins.

fluorescence differentiation porphyria screening dual-wavelength excitation

Plasma Porphyrin Pattern Analysis Using Uroporphyrin III as a Calibrator Identifies Porphyria Cutanea Tarda with Sensitivity Equivalent to Urine Fractionation

In a validated clinical HPLC method employing uroporphyrin III dihydrochloride as one of the primary porphyrin calibrators (alongside coproporphyrin III dihydrochloride, deuteroporphyrin IX, protoporphyrin IX, and a porphyrin marker kit), plasma porphyrin fractionation was evaluated in 245 healthy subjects and 79 patients across six porphyria subtypes [1]. The method achieved between-run coefficients of variation (CVs) of 5.4–13% for the measurement of uroporphyrin I and III, heptacarboxyl III, hexacarboxyl III, pentacarboxyl III, and coproporphyrin I and III, with porphyrin recoveries from plasma of 71–114% [1]. Plasma porphyrin patterns, in which uroporphyrin III is a dominant and diagnostically decisive component, identified porphyria cutanea tarda (PCT) with a clinical sensitivity that equaled that of urine porphyrin fractionation—the gold-standard method—while additionally enabling the differentiation of PCT of renal failure from pseudoporphyria of renal failure, a distinction not possible by urine testing alone [1]. This level of diagnostic performance is contingent on the use of isomer-pure uroporphyrin III calibrators, because the relative proportion of uroporphyrin III to heptacarboxylporphyrin III and to uroporphyrin I is the key pattern-recognition feature.

clinical diagnostics porphyria cutanea tarda plasma porphyrin profiling

Binding to the HIV-1 gp120 V3 Loop: Uroporphyrin III as a Member of the Carboxyl-Porphyrin Class with Anti-HIV-1 Activity

Uroporphyrin III dihydrochloride belongs to a structurally defined class of anionic porphyrin derivatives that bind to the V3 hypervariable loop of the HIV-1 envelope glycoprotein gp120, competitively inhibiting the interaction between gp120 and anti-V3 loop antibodies [1][2]. A 3D-QSAR model developed for 21 porphyrin derivatives using comparative molecular field analysis (CoMFA) yielded a significant cross-validated r²cv of 0.590, demonstrating that the anti-HIV-1 activity of these compounds is quantitatively predictable from their three-dimensional electrostatic and steric features [2]. The model revealed that favorable electrostatic interactions at defined positions on the porphyrin scaffold, conferred by carboxylate substituents such as those present on uroporphyrin III, are critical for binding to the highly conserved positively charged residues of the V3 loop [2]. Importantly, the anti-HIV-1 activity is highly structure-dependent: metallation of the porphyrin ring drastically reduces antiviral potency, and minor structural variations between carboxyl- and sulphonate-substituted porphyrins produce large differences in inhibitory activity [1]. Quantitative IC50 comparisons specific to uroporphyrin III versus other gp120-binding porphyrins are not available in the primary literature, limiting direct potency ranking.

anti-HIV-1 gp120 V3 loop porphyrin antiviral

Aqueous Solubility of Uroporphyrin III Dihydrochloride Exceeds 25 mg·mL⁻¹, Surpassing That of Less Polar Porphyrin Analogs

Uroporphyrin III dihydrochloride exhibits a water solubility of at least 25 mg·mL⁻¹ (equivalent to approximately 27.7 mM), which is substantially higher than that of lower-carboxyl-number porphyrins such as coproporphyrin III (tetracarboxylic) and protoporphyrin IX (dicarboxylic), whose free-acid forms are sparingly soluble in neutral aqueous media and typically require dissolution in strong acid or alkaline conditions [1]. The eight carboxylic acid side chains of uroporphyrin III confer this high water solubility, making it the most hydrophilic of the naturally occurring porphyrins in the heme biosynthetic pathway. In pure DMSO, the compound is soluble to at least 50 mM [1]. This solubility profile is a direct consequence of the compound's octacarboxylic structure and is not exhibited by uroporphyrin I to a meaningfully different extent (class-level property), but is markedly superior to tetra-, hexa-, and di-carboxylic porphyrin analogs that are commonly used as alternative calibrators.

solubility formulation aqueous porphyrin solutions

High-Value Application Scenarios for Uroporphyrin III Dihydrochloride Based on Verifiable Differentiation Evidence


Clinical Reference Laboratory: Plasma Porphyrin Fractionation for Differential Diagnosis of Porphyria Cutanea Tarda

In clinical chemistry laboratories performing HPLC-based plasma porphyrin profiling, uroporphyrin III dihydrochloride is required as a primary calibrator at 5, 25, and 100 nmol·L⁻¹ to establish the retention time and detector response for the octacarboxylic porphyrin fraction. As demonstrated by Hindmarsh et al. (1999), the plasma porphyrin pattern—where the relative abundance of uroporphyrin III versus heptacarboxylporphyrin III and coproporphyrin isomers is the key diagnostic signature—identifies porphyria cutanea tarda with sensitivity equivalent to urine fractionation and uniquely discriminates PCT of renal failure from pseudoporphyria [1]. Procurement of isomer-verified uroporphyrin III dihydrochloride (≥90% type-III isomer by HPLC) is essential, because co-elution of uroporphyrin I contaminant would distort the diagnostic peak ratio and potentially lead to misclassification.

Pharmaceutical R&D: Porphyrin-Based HIV-1 Entry Inhibitor Development and gp120 Binding Assays

Drug discovery programs targeting the HIV-1 gp120 V3 loop employ uroporphyrin III dihydrochloride as a structurally defined, naturally occurring octacarboxylate porphyrin reference compound in site-directed immunoassays that measure competitive inhibition of anti-V3 loop antibody binding. The Neurath et al. (1992) prescreening assay and the Debnath et al. (1994) CoMFA-based 3D-QSAR model established that carboxylate-substituted porphyrins bind specifically to conserved positively charged residues of the V3 loop and that antiviral potency is exquisitely sensitive to minor structural variation [2][3]. The high aqueous solubility (≥25 mg·mL⁻¹) of the dihydrochloride salt facilitates direct addition to cell-culture-compatible buffers without organic co-solvents that could confound biological readouts [4].

Analytical Method Development: Dual-Wavelength Fluorescence Screening for Rapid Porphyria Triage

The pH-dependent excitation spectral separation between uroporphyrin III and coproporphyrin III (Δλ = 5 nm at pH < 2.0) enables a rapid, low-cost fluorescence-based screening method that requires only two excitation wavelengths (397 nm and 409 nm) to quantify both porphyrins simultaneously in plasma phantom or patient samples [5]. This method, developed by Hofmann et al. (2015), achieves a standard deviation of 10.0% for uroporphyrin III determination at clinically relevant concentrations ≥8 ng·mL⁻¹, making it suitable for triaging suspected porphyria patients before confirmatory HPLC analysis. Procuring high-purity uroporphyrin III dihydrochloride is critical for generating the calibration curves that underpin the dual-wavelength linear-equation solver.

Trace-Level Biomarker Quantification: High-Sensitivity HPLC-MS/MS Method Validation for Porphyrinomics

For research laboratories developing ultra-trace porphyrin quantification methods, the 44 pmol·L⁻¹ LOQ of uroporphyrin III on monolithic C18 columns—1.86-fold lower than the 82 pmol·L⁻¹ LOQ for uroporphyrin I—supports the selection of the type-III isomer as the primary calibration standard when maximizing assay sensitivity for octacarboxylic porphyrins [6]. This sensitivity advantage is particularly relevant for measuring basal porphyrin levels in healthy populations (0–13 ng·mL⁻¹ for uroporphyrin in plasma), where concentrations approach the detection limits of conventional HPLC methods. Using the lower-LOQ standard reduces the proportion of samples falling below the quantification threshold, improving statistical power in population studies.

Quote Request

Request a Quote for Uroporphyrin III dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.